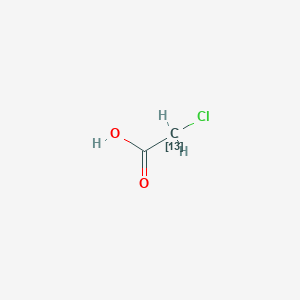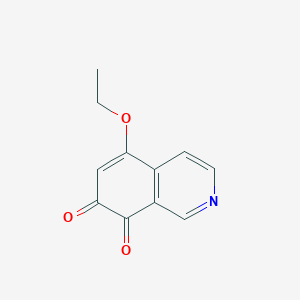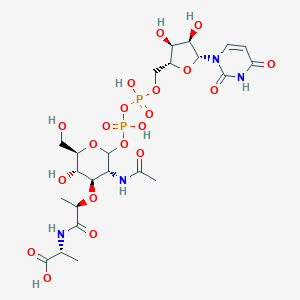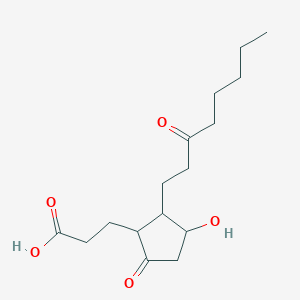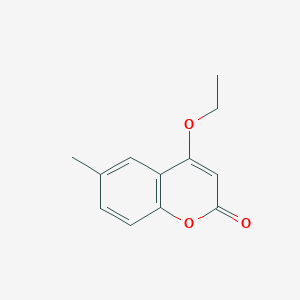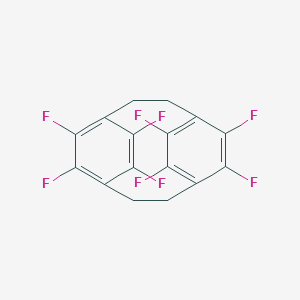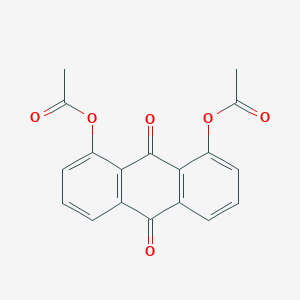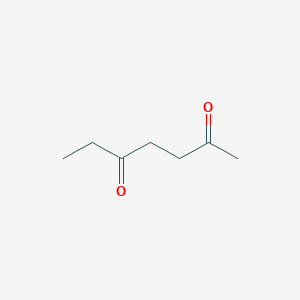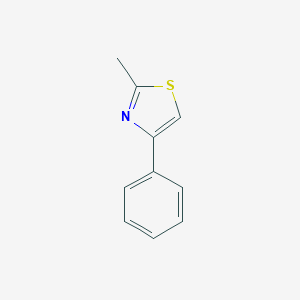
2-Methyl-4-Phenylthiazol
Übersicht
Beschreibung
2-methyl-4-phenyl Thiazole is a synthetic intermediate useful for pharmaceutical synthesis.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Eigenschaften
Einige Thiazolderivate weisen eine signifikante antibakterielle Aktivität gegen verschiedene Bakterienstämme auf, darunter B. subtilis, E. coli und P. aeruginosa .
Antioxidative Eigenschaften
Thiazolderivate wurden auch synthetisiert und auf ihre antioxidativen Eigenschaften getestet, die bei der Bekämpfung von oxidativem Stress in biologischen Systemen wichtig sind .
Antitumor- und Zytotoxische Aktivität
Bestimmte Thiazolverbindungen haben potente Wirkungen auf menschliche Tumorzelllinien gezeigt, was auf potenzielle Anwendungen in der Krebsforschung hindeutet .
Biochemische Analyse
Biochemical Properties
The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative and the biomolecules it interacts with .
Cellular Effects
Thiazole derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, some thiazole derivatives have been found to exhibit potent antitumor and cytotoxic activity against various human tumor cell lines .
Eigenschaften
IUPAC Name |
2-methyl-4-phenyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS/c1-8-11-10(7-12-8)9-5-3-2-4-6-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XROORURTAQOYLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50342780 | |
| Record name | 2-Methyl-4-phenylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1826-16-0 | |
| Record name | 2-Methyl-4-phenylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 2-methyl-4-phenylthiazole influence its reactivity with substituted benzaldehydes?
A1: The provided research paper ["SUBSTITUENT AND SOLVENT EFFECTS ON THE RATE OF THE REACTION OF 2-METHYL-4-PHENYLTHIAZOLE ETHIODIDE WITH SUBSTITUTED BENZALDEHYDES"] [] specifically investigates how substituents on both the benzaldehyde reactant and the solvent environment impact the reaction rate with 2-methyl-4-phenylthiazole ethiodide. While the abstract doesn't detail specific results, it implies that the electronic nature (electron-donating or withdrawing) and position of substituents on the benzaldehyde ring likely influence the reaction rate. This suggests that the reaction mechanism might involve nucleophilic attack by the thiazole ring, which is impacted by the electron density distribution around the aldehyde group of the benzaldehydes. Further investigation into the full text of the paper would be necessary to uncover the precise structure-activity relationships observed.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
